molecular formula C17H14BrN3O3 B2393548 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 428458-95-1

5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2393548
CAS RN: 428458-95-1
M. Wt: 388.221
InChI Key: HTVPZGITLULPLM-UHFFFAOYSA-N
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Description

The compound “5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione” is a pyrazole-bearing compound known for its diverse pharmacological effects . It has been synthesized and studied for its potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of this compound involves the use of hydrazine-coupled pyrazoles. The structures of the synthesized compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using various techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of a chalcone derivative using Claisen–Schmidt condensation, followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .

Scientific Research Applications

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, closely related to the query compound, is a key precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent studies have focused on the synthesis of pyranopyrimidine scaffolds using hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. These catalysts facilitate the development of 5H-pyrano[2,3-d]pyrimidine derivatives, highlighting the importance of hybrid catalysts in medicinal chemistry for the synthesis of complex organic compounds (Parmar, Vala, & Patel, 2023).

Liquid Crystal Dimers

Another study on methylene-linked liquid crystal dimers explores the structural properties and phase behavior of these compounds. While not directly related to the query compound, the research underscores the significance of methylene linkage in dictating the mesophase characteristics of liquid crystals, which could inform the design of materials with specific optical properties (Henderson & Imrie, 2011).

Fluorinated Pyrimidines in Cancer Treatment

The study on fluorinated pyrimidines like 5-Fluorouracil (5-FU) delves into their synthesis and application in cancer treatment. This research sheds light on the role of fluorine chemistry in enhancing the efficacy of pyrimidine-based drugs, offering insights into how modifications at the molecular level can impact drug performance and patient outcomes (Gmeiner, 2020).

Synthesis of Methylene-bis Compounds

The synthesis of 5,5′-Methylene-bis(benzotriazole), a compound with applications in metal passivators and light-sensitive materials, exemplifies the utility of methylene compounds in a range of industrial applications. This study highlights a practical synthesis approach that contributes to green chemistry by offering an environmentally benign and efficient production method (Gu et al., 2009).

Cytochrome P450 Inhibitors

Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is crucial for understanding drug metabolism and potential drug-drug interactions. Although not directly related to the query compound, this study underscores the importance of chemical modifications in designing selective inhibitors for specific P450 isoforms, which is vital for predicting metabolic pathways and interactions in pharmaceutical research (Khojasteh et al., 2011).

properties

IUPAC Name

5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c1-19-15(22)14(16(23)20(2)17(19)24)10-13-4-3-9-21(13)12-7-5-11(18)6-8-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVPZGITLULPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Br)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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